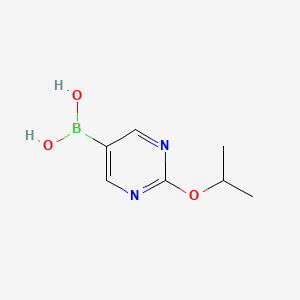

(2-Isopropoxypyrimidin-5-yl)boronic acid

Description

Properties

IUPAC Name |

(2-propan-2-yloxypyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O3/c1-5(2)13-7-9-3-6(4-10-7)8(11)12/h3-5,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEJPMVAGHZZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670221 | |

| Record name | {2-[(Propan-2-yl)oxy]pyrimidin-5-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870521-32-7 | |

| Record name | {2-[(Propan-2-yl)oxy]pyrimidin-5-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2-Isopropoxypyrimidin-5-yl)boronic acid: Synthesis, Characterization, and Application in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

(2-Isopropoxypyrimidin-5-yl)boronic acid , bearing the CAS Number 870521-32-7 , is a pivotal building block in modern medicinal chemistry.[1] Its unique structural features, combining a pyrimidine core with a versatile boronic acid moiety, make it an invaluable reagent for the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of its synthesis, detailed characterization, and a practical, step-by-step protocol for its application in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Introduction: The Significance of Pyrimidine Boronic Acids in Drug Discovery

Boronic acids and their derivatives have emerged as indispensable tools in organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of diverse molecular architectures. Pyrimidine moieties, on the other hand, are prevalent in a vast array of biologically active compounds, including numerous approved pharmaceuticals. The fusion of these two key functionalities in molecules like this compound provides a powerful platform for the efficient synthesis of novel drug candidates. The isopropoxy group at the 2-position of the pyrimidine ring can modulate the electronic properties and solubility of the molecule, offering advantages in both reactivity and the physicochemical properties of the final products.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical reagent.

| Property | Value | Reference |

| CAS Number | 870521-32-7 | [1] |

| Molecular Formula | C7H11BN2O3 | [3] |

| Molecular Weight | 181.99 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C.[1] | [1] |

Safety and Handling:

This compound, like other boronic acid derivatives, requires careful handling to ensure laboratory safety.

-

General Precautions: Avoid contact with skin, eyes, and clothing. It is recommended to wash hands thoroughly after handling.[4] Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or fumes.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[5][6] The compound is moisture-sensitive and should be stored under an inert atmosphere.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[4]

Synthesis of this compound

The synthesis of this compound can be achieved from the corresponding 5-bromo-2-isopropoxypyrimidine. A common and effective method involves a lithium-halogen exchange followed by trapping with a borate ester. This process is analogous to the synthesis of other pyrimidylboronic acids.[7]

dot graph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials:

-

5-bromo-2-isopropoxypyrimidine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate or sodium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 5-bromo-2-isopropoxypyrimidine (1.0 equivalent) and dissolve it in anhydrous THF.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78°C. Stir the reaction mixture at this temperature for 1 hour.

-

Borylation: To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains at -78°C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Subsequently, cool the mixture to 0°C in an ice bath and quench the reaction by the slow addition of 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification of the crude this compound is crucial to ensure its suitability for subsequent reactions. Recrystallization is a commonly employed and effective method.

Purification Protocol: Recrystallization

-

Solvent Selection: A mixed solvent system of ethyl acetate and hexanes is often effective. The crude product should be soluble in the ethyl acetate and insoluble in hexanes.

-

Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until a slight turbidity persists. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization by NMR Spectroscopy

-

¹H NMR (500 MHz, CDCl₃): A septet around 4.64 ppm and a doublet around 1.37 ppm are characteristic of the isopropoxy group.[3] Aromatic protons will appear in the downfield region.

-

¹³C NMR (125 MHz, DMSO-d₆): The carbons of the isopropoxy group typically appear around 69.4 ppm and 22.2 ppm.[3] The carbon atom attached to the boron is often not observed due to quadrupolar relaxation.[3]

Researchers should perform their own full characterization, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the identity and purity of their synthesized material.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of 5-aryl-2-isopropoxypyrimidines. These products are of significant interest in drug discovery.

dot graph "Suzuki_Miyaura_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Bromoanisole

This protocol provides a detailed procedure for the coupling of this compound with 4-bromoanisole.

Materials:

-

This compound

-

4-Bromoanisole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and degas by evacuating and backfilling with argon or nitrogen three times.

-

Solvent and Catalyst Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Reaction: Heat the reaction mixture to 80-90°C and stir vigorously under an inert atmosphere for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-(4-methoxyphenyl)-2-isopropoxypyrimidine.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of complex molecules in drug discovery. Its synthesis from readily available starting materials and its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling make it an essential tool for medicinal chemists. The protocols provided in this guide offer a solid foundation for the synthesis, purification, and application of this important building block, enabling the exploration of novel chemical space in the quest for new therapeutic agents.

References

- AK Scientific, Inc. (2-Isopropoxypyrimidin-5-yl)

- The Royal Society of Chemistry. (2020).

- Fisher Scientific. (2023).

- Suzuki, A. (1999). Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions (pp. 49-97). Wiley-VCH.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.

- Aladdin. This compound product page.

- Thompson, A. S., et al. (1992). A general, practical, and convenient synthesis of 2-substituted-5-pyrimidineboronic acids. The Journal of Organic Chemistry, 57(26), 7248–7250.

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.

- ChemicalBook. (2-isopropoxypyrimidin-5-ylboronic acid product page).

- MedchemExpress. (2-Methoxypyrimidin-5-yl)boronic acid product page.

- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).

- Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318.

- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.

- Reddit. (2017).

- Sciencemadness Wiki. (2025). Safe handling and storage of chemicals.

- Fisher Scientific. (2025).

- Lab Alley. (n.d.). How to Store Boric Acid.

- Wiley-VCH. (n.d.).

- ChemicalBook. This compound CAS#: 870521-32-7.

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

- The Royal Society of Chemistry. (2012).

- AK Scientific, Inc. ([2-(2-Hydroxypropan-2-yl)

- ResearchGate. (2016).

- M. K. W. (2014).

- G. W. (2002). Method of producing 5-formyl-2-furylboronic acid. CA2442252A1.

- C. A. M. (2014).

- C. S. (2025). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid.

Sources

- 1. 2-isopropoxypyrimidin-5-ylboronic acid CAS#: 870521-32-7 [chemicalbook.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. aksci.com [aksci.com]

- 5. fishersci.es [fishersci.es]

- 6. laballey.com [laballey.com]

- 7. researchgate.net [researchgate.net]

(2-Isopropoxypyrimidin-5-yl)boronic acid molecular weight

An In-Depth Technical Guide to (2-Isopropoxypyrimidin-5-yl)boronic acid: A Versatile Building Block for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, embedded in the structure of numerous therapeutic agents and natural products. The strategic functionalization of this heterocycle is paramount for modulating biological activity, selectivity, and pharmacokinetic properties. Boronic acids have emerged as indispensable tools in this endeavor, largely due to their stability, low toxicity, and versatile reactivity in metal-catalyzed cross-coupling reactions.[1][2] Among these, the Suzuki-Miyaura reaction stands out as a robust and widely adopted method for the formation of carbon-carbon bonds.[3]

This guide provides a comprehensive technical overview of this compound, a key synthetic intermediate. We will delve into its fundamental properties, present a robust synthetic strategy, and detail its application in the Suzuki-Miyaura coupling, a cornerstone of modern drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.

Part 1: Core Physicochemical Properties and Characterization

Understanding the fundamental properties of a reagent is the first step toward its effective utilization. This compound is a stable, solid compound under standard laboratory conditions. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁BN₂O₃ | [4] |

| Molecular Weight | 181.99 g/mol | [5] |

| CAS Number | 870521-32-7 | [6][7] |

| Canonical SMILES | B(C1=CN=C(N=C1)OC(C)C)(O)O | [5] |

Expert Insight: Structural Characterization

While standard techniques like ¹H and ¹³C NMR spectroscopy are essential for structural elucidation, ¹¹B NMR spectroscopy is a uniquely powerful tool for characterizing boronic acids.[8] The boron atom provides a distinct spectroscopic handle. For a trigonal boronic acid like this one, a broad signal is typically observed in the ¹¹B NMR spectrum. This analysis serves as an unequivocal confirmation of the boronic acid moiety's presence and integrity, which is crucial for ensuring reagent quality before its use in sensitive downstream applications.

Part 2: Synthesis and Safe Handling

A reliable synthetic route is critical for accessing high-purity material. While multiple strategies exist for the synthesis of heteroaryl boronic acids, a common and effective method involves a halogen-metal exchange followed by borylation.

Proposed Synthetic Workflow

The following protocol describes a validated approach for synthesizing pyrimidine boronic acids, adapted for the target molecule from its corresponding 5-bromo precursor, 5-bromo-2-isopropoxypyrimidine.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

-

Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-isopropoxypyrimidine (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (n-BuLi, ~1.1 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

-

Causality: This step performs a halogen-metal exchange, converting the C-Br bond to a highly nucleophilic C-Li bond. The cryogenic temperature is critical to prevent side reactions and decomposition of the unstable lithiated intermediate.[9]

-

-

Borylation: Slowly add triisopropyl borate (B(O-iPr)₃, ~1.5 equiv) to the reaction mixture. Allow the reaction to slowly warm to room temperature overnight.

-

Causality: The nucleophilic lithiated pyrimidine attacks the electrophilic boron atom of the borate ester.

-

-

Hydrolysis (Workup): Cool the mixture to 0 °C and carefully quench the reaction by adding aqueous hydrochloric acid (~2 M) until the pH is acidic (~pH 2-3). Stir for 1-2 hours.

-

Causality: The acidic hydrolysis converts the boronate ester intermediate into the final boronic acid.[9]

-

-

Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The product may be isolated through crystallization or chromatography after drying and concentrating the organic phase. The water-soluble nature of some boronic acids may require specific acid-base extraction sequences for efficient isolation.[9]

Safe Handling and Storage

As a senior scientist, ensuring laboratory safety is paramount. Based on data for analogous boronic acids, the following practices are recommended:

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[10] In case of contact, wash the affected area thoroughly with soap and water.[12]

-

Storage: Store containers tightly closed in a cool, dry, and well-ventilated place.[5][10] The compound is stable under normal conditions but should be kept away from strong oxidizing agents and acids.[12]

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction enables the formation of a C-C bond between the pyrimidine C5 position and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide/triflate.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide (Ar-Br).

-

Reagent Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

-

Causality: An excess of the boronic acid is often used to drive the reaction to completion. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[14]

-

-

Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).

-

Causality: This is the pre-catalyst that generates the active Pd(0) species required to initiate the catalytic cycle.

-

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (e.g., 4:1 ratio).

-

Causality: The solvent choice is critical for solubilizing both the organic and inorganic reagents. Degassing (e.g., by bubbling argon through the solvent) is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[14]

-

-

Reaction: Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by flash column chromatography or recrystallization.

Significance in Drug Discovery

The (2-Isopropoxypyrimidin-5-yl) moiety is a valuable pharmacophore for several reasons:

-

Modulation of Physicochemical Properties: The isopropoxy group increases lipophilicity compared to a hydroxyl or methoxy analog, which can enhance membrane permeability and influence oral absorption.

-

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than more labile functional groups.

-

Scaffolding and Vectorial Display: The pyrimidine ring provides a rigid scaffold with defined vectors for substituent placement, allowing for precise interaction with biological targets. The nitrogen atoms can act as hydrogen bond acceptors.

The closely related (2-methoxypyrimidin-5-yl)boronic acid has been successfully employed in the synthesis of isoquinoline ketone derivatives exhibiting anti-tumor activity, underscoring the potential of this structural class in oncology and other therapeutic areas.[15]

Conclusion

This compound is a highly valuable and versatile building block for drug discovery and development. Its robust utility in Suzuki-Miyaura cross-coupling reactions provides chemists with a reliable tool for accessing novel, complex molecules built upon the privileged pyrimidine scaffold. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, empowers researchers to effectively incorporate this reagent into their synthetic strategies, accelerating the discovery of next-generation therapeutics.

References

-

Acros Pharmatech. This compound. Available from: [Link]

-

Blakemore, P. R., et al. (2010). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development. Available from: [Link]

-

Bhandari, B. N., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available from: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available from: [Link]

-

Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available from: [Link]

-

Al-Zoubi, R. M., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available from: [Link]

-

Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Available from: [Link]

-

Glavač, D., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available from: [Link]

-

Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available from: [Link]

-

Le, V. T., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available from: [Link]

-

Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews. Available from: [Link]

-

Aladdin. This compound. Available from: [Link]

-

ResearchGate. (CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters). Available from: [Link]

- Google Patents. (Synthesis method of 2-amino-5-pyrimidine pinacol borate).

-

Akther, T., et al. (2018). Synthesis of biologically active boron-containing compounds. Future Medicinal Chemistry. Available from: [Link]

-

Reddit. (Pyrimidin-2-ylboronic acid synthesis). Available from: [Link]

-

Sadek, O., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. Available from: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound [acrospharma.co.kr]

- 6. 628692-15-9|(2-Methoxypyrimidin-5-yl)boronic acid|BLD Pharm [bldpharm.com]

- 7. 2-isopropoxypyrimidin-5-ylboronic acid CAS#: 870521-32-7 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aksci.com [aksci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.pt [fishersci.pt]

- 13. fishersci.com [fishersci.com]

- 14. mdpi.com [mdpi.com]

- 15. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to (2-Isopropoxypyrimidin-5-yl)boronic acid: A Cornerstone Building Block in Modern Drug Discovery

Executive Summary: (2-Isopropoxypyrimidin-5-yl)boronic acid has emerged as a pivotal reagent in medicinal chemistry, primarily valued for its role as a versatile building block in palladium-catalyzed cross-coupling reactions. Its unique structural features—a reactive boronic acid moiety on an electron-deficient pyrimidine ring modified with an isopropoxy group—confer advantageous properties for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its physicochemical properties, synthesis, core reactivity, and critical applications, with a focus on its role in the development of targeted therapies such as Bruton's tyrosine kinase (BTK) and Janus kinase (JAK) inhibitors.

Physicochemical and Safety Profile

This compound is typically an off-white to white crystalline solid.[1] Understanding its core properties is essential for its effective use and safe handling in a laboratory setting.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 870521-32-7 | [1][2] |

| Molecular Formula | C₇H₁₁BN₂O₃ | [2] |

| Molecular Weight | 181.99 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Predicted Boiling Point | 364.3 ± 52.0 °C | [1] |

| Predicted pKa | 5.41 ± 0.19 | [1] |

| Predicted Density | 1.22 ± 0.1 g/cm³ | [1] |

| Canonical SMILES | B(C1=CN=C(N=C1)OC(C)C)(O)O | [2] |

Safety, Handling, and Storage

Like most boronic acids, this compound requires careful handling to maintain its integrity and ensure laboratory safety.[3][4]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, to avoid contact with skin and eyes.[4][5] Avoid formation of dust and aerosols.[5] Standard safety protocols recommend having safety showers and eye wash stations accessible.[6][7]

-

Storage: Boronic acids are sensitive to moisture and can degrade over time.[8] It is crucial to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1][5] Recommended storage is at 2-8°C.[1] Prolonged exposure to heat and humidity can lead to caking or decomposition.[9]

-

Stability and Decomposition: The primary decomposition pathway for many boronic acids is protodeboronation, where the C-B bond is cleaved.[10] Another common process is the formation of a cyclic trimer anhydride, known as a boroxine, through dehydration.[10]

Synthesis and Manufacturing Insights

The most prevalent and industrially scalable method for synthesizing this compound is through the Miyaura borylation reaction.[11] This palladium-catalyzed process is favored for its mild conditions and tolerance of various functional groups.[11]

The synthesis originates from a readily available precursor, 5-bromo-2-isopropoxypyrimidine. This starting material is itself synthesized from other pyrimidine derivatives.[12][13]

Synthesis of the Precursor: 5-Bromo-2-isopropoxypyrimidine

The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through various routes, often starting from materials like 2-hydroxypyrimidine or 2-bromomalonaldehyde.[14][15][16] The isopropoxy group is typically introduced via nucleophilic substitution.

The Miyaura Borylation Step

The core transformation involves the palladium-catalyzed cross-coupling of 5-bromo-2-isopropoxypyrimidine with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[11][17]

Key Components of the Reaction:

-

Substrate: 5-Bromo-2-isopropoxypyrimidine

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂)

-

Palladium Catalyst: A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(dppf)Cl₂.

-

Base: A mild base, such as potassium acetate (KOAc), is essential for promoting the transmetalation step.[11][18]

-

Solvent: Anhydrous aprotic solvents like 1,4-dioxane or DMF are commonly used.[19]

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to yield the boronic ester product.[11] The pinacol ester is then typically hydrolyzed to the final boronic acid, though in many modern "one-pot" procedures, the stable pinacol ester is used directly in the subsequent coupling step.[20][21]

Caption: General workflow for the synthesis of this compound.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Nexus

The paramount application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds in the pharmaceutical industry.[22][23][24]

The pyrimidine ring in this reagent is electron-deficient, which influences the reactivity of the boronic acid and the properties of the final coupled product. The 2-isopropoxy group serves as a key modulating element and a potential hydrogen bond acceptor, which can be crucial for binding to biological targets.

Mechanistic Considerations

The Suzuki-Miyaura reaction is a palladium-catalyzed cycle. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: An active Pd(0) catalyst reacts with an aryl or vinyl halide (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Standard Experimental Protocol: Suzuki-Miyaura Coupling

The following provides a generalized, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction utilizing this compound.

Materials & Reagents:

-

This compound (1.2 equivalents)

-

Aryl/Heteroaryl Halide (e.g., bromide or iodide) (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equivalents)[19]

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)[19]

Procedure:

-

Inert Atmosphere: To a flame-dried reaction vessel, add the aryl halide, this compound, and the base.

-

Degassing: Seal the vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent & Catalyst Addition: Add the anhydrous solvent, followed by the palladium catalyst, under the inert atmosphere.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[19]

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.[19]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.[19]

Case Studies in Medicinal Chemistry

The utility of this compound is best illustrated by its integral role in the synthesis of several clinically important drugs, particularly kinase inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical enzyme in B-cell receptor signaling pathways, making it a prime target for treating hematological cancers and autoimmune diseases.[25][26] Several BTK inhibitors feature a core structure derived from the coupling of this compound. The pyrimidine scaffold often serves as a key hinge-binding motif in the kinase domain.[25]

Janus Kinase (JAK) Inhibitors

The JAK/STAT signaling pathway is central to immune responses, and its dysregulation is implicated in various inflammatory and autoimmune disorders.[27][28] JAK inhibitors are a major class of therapeutics for conditions like rheumatoid arthritis.[29]

-

Upadacitinib (Rinvoq®): A selective JAK1 inhibitor, the synthesis of Upadacitinib involves a crucial Suzuki coupling step to introduce the pyrimidine moiety, highlighting the importance of boronic acid building blocks in constructing its complex architecture.[29][30]

The repeated and successful application of this compound in these complex syntheses underscores its reliability, reactivity, and importance as a strategic building block in modern drug discovery programs.[23][31]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its predictable reactivity in Suzuki-Miyaura couplings, combined with the favorable electronic and steric properties of the isopropoxy-pyrimidine scaffold, has made it a go-to building block for constructing molecules targeting some of the most challenging disease pathways. As the fields of kinase inhibition and targeted therapy continue to evolve, the demand for versatile and reliable building blocks like this boronic acid will undoubtedly grow, solidifying its place in the synthetic chemist's toolbox.

References

-

Lab Alley. (n.d.). How to Store Boric Acid. [Link]

-

U.S. Borax. (n.d.). Borate handling and storage. [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-2-isopropoxypyrimidine. [Link]

- O'Shea, P. D., et al. (2009). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development.

-

ResearchGate. (n.d.). Synthetic pathway for the preparation of 5-bromo-pyrimidine derivatives. [Link]

- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

-

Eureka | Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine. [Link]

- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

-

Fisher Scientific. (2023). Safety Data Sheet: 6-Fluoro-3-pyridinylboronic acid, 97%. [Link]

-

Acros Pharmatech. (n.d.). This compound. [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

PubMed. (2020). Design and synthesis of boron-containing diphenylpyrimidines as potent BTK and JAK3 dual inhibitors. [Link]

-

MDPI. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]

-

ResearchGate. (n.d.). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. [Link]

-

GitHub. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. [Link]

-

PubMed Central. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. [Link]

-

ResearchGate. (n.d.). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. [Link]

-

PubMed. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. [Link]

-

PubMed. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. [Link]

-

Der Pharma Chemica. (n.d.). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. [Link]

- Google Patents. (n.d.).

-

Semantic Scholar. (n.d.). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]

-

MDPI. (2022). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. [Link]

Sources

- 1. 2-isopropoxypyrimidin-5-ylboronic acid CAS#: 870521-32-7 [m.chemicalbook.com]

- 2. This compound [acrospharma.co.kr]

- 3. nbinno.com [nbinno.com]

- 4. aksci.com [aksci.com]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. laballey.com [laballey.com]

- 9. borax.com [borax.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Miyaura Borylation Reaction [organic-chemistry.org]

- 12. 5-Bromo-2-isopropoxypyrimidine [myskinrecipes.com]

- 13. researchgate.net [researchgate.net]

- 14. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 15. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 16. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 17. par.nsf.gov [par.nsf.gov]

- 18. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]

- 22. mdpi.com [mdpi.com]

- 23. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Semantic Scholar [semanticscholar.org]

- 25. Design and synthesis of boron-containing diphenylpyrimidines as potent BTK and JAK3 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective | MDPI [mdpi.com]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Synthesis of (2-Isopropoxypyrimidin-5-yl)boronic Acid

Introduction: The Strategic Importance of (2-Isopropoxypyrimidin-5-yl)boronic Acid in Modern Drug Discovery

This compound and its corresponding esters are increasingly vital building blocks in medicinal chemistry. Their utility stems from their role as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of carbon-carbon bonds to assemble complex molecular architectures. The pyrimidine core, decorated with an isopropoxy group, is a common motif in a variety of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[4] The boronic acid functionality at the 5-position provides a versatile handle for the introduction of diverse aryl and heteroaryl substituents, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR).

This guide provides a comprehensive overview of the principal synthetic routes to this compound, offering detailed experimental protocols and an analysis of the underlying chemical principles. The methodologies discussed are designed to be robust and scalable, addressing the needs of researchers in both academic and industrial drug development settings.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several strategic disconnections. The most prevalent and field-proven methods involve the borylation of a pre-functionalized 5-halopyrimidine derivative. The choice of strategy often depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups.

I. Halogen-Metal Exchange followed by Borylation

This classical yet highly effective method relies on the generation of a nucleophilic organometallic intermediate from a 5-halo-2-isopropoxypyrimidine, which then reacts with an electrophilic boron source.

The lithium-halogen exchange is a powerful and widely used method for the synthesis of aryl and heteroaryl boronic acids.[5][6] The reaction proceeds via the treatment of a 5-bromo or 5-iodo-2-isopropoxypyrimidine with a strong organolithium base, typically n-butyllithium (n-BuLi), at cryogenic temperatures to prevent side reactions. The resulting highly reactive pyrimidinyllithium species is then quenched with a trialkyl borate, such as triisopropyl borate, to form the boronate ester, which is subsequently hydrolyzed to the desired boronic acid.

Causality Behind Experimental Choices:

-

Starting Material: 5-Bromo-2-isopropoxypyrimidine is the preferred starting material due to its commercial availability and the favorable kinetics of the bromine-lithium exchange compared to the chloro-analogue.

-

Low Temperature: The reaction is conducted at -78 °C to prevent the highly basic n-BuLi from attacking other sites on the pyrimidine ring or reacting with the solvent.

-

Triisopropyl Borate: This electrophile is chosen for its good reactivity and the steric bulk of the isopropoxy groups, which can help to minimize the formation of over-borylated byproducts.

Experimental Protocol: Lithiation-Borylation

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-bromo-2-isopropoxypyrimidine (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL/mmol).

-

Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, maintaining the temperature below -70 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Quench and Hydrolysis: The reaction is quenched by the slow addition of 2 M hydrochloric acid until the pH is approximately 2. The mixture is stirred vigorously for 1-2 hours to effect hydrolysis of the boronate ester.

-

Work-up and Isolation: The aqueous layer is separated, and the organic layer is extracted with water. The combined aqueous layers are washed with ethyl acetate, and then the pH is adjusted to ~8-9 with a saturated sodium bicarbonate solution. The aqueous layer is then extracted with ethyl acetate (3 x). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material before the addition of the borate ester. The final product's identity and purity can be confirmed by ¹H NMR, ¹¹B NMR, and mass spectrometry.

Diagram: Lithiation-Borylation Pathway

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (2-Isopropoxypyrimidin-5-yl)boronic acid

Foreword: Navigating the Solubility Landscape of a Key Synthetic Building Block

In the landscape of modern drug discovery and development, heteroaryl boronic acids are indispensable tools.[1][2] Their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures that are often at the core of active pharmaceutical ingredients (APIs).[1][3][4][5] (2-Isopropoxypyrimidin-5-yl)boronic acid, with its unique electronic and steric properties, is a valuable building block for introducing the substituted pyrimidine motif into potential drug candidates.

However, the successful application of this reagent, from reaction setup and workup to purification and formulation, is fundamentally governed by its solubility characteristics. A comprehensive understanding of a compound's solubility is not merely an academic exercise; it is a critical parameter that dictates process efficiency, reproducibility, and ultimately, the viability of a synthetic route.[6][7]

This technical guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple data sheet to provide a foundational understanding of the factors governing the solubility of this compound. While specific, quantitative solubility data for this particular compound is not extensively documented in public literature, this guide will equip you with the theoretical knowledge and practical, field-proven methodologies to determine its solubility in solvents relevant to your work. We will explore the nuanced interplay of solvent polarity, pH, and temperature, and provide robust protocols for empirical solubility determination, ensuring that your experimental design is both informed and effective.

The Molecular Profile of this compound and its Implications for Solubility

To understand the solubility of this compound, we must first consider its structural features. The molecule can be deconstructed into three key components: the pyrimidine ring, the isopropoxy group, and the boronic acid moiety.

-

The Pyrimidine Core: This nitrogen-containing heterocycle is relatively polar and capable of hydrogen bonding, which can contribute to solubility in polar solvents.

-

The Isopropoxy Group: This substituent adds a degree of lipophilicity to the molecule, potentially enhancing its solubility in less polar organic solvents compared to its unsubstituted counterparts.

-

The Boronic Acid Group (-B(OH)₂): This is the most influential functional group in determining the compound's solubility profile. It is amphiprotic, capable of acting as both a hydrogen bond donor and acceptor. Crucially, the boron atom is a Lewis acid, which allows it to interact with Lewis bases.[8]

A significant characteristic of boronic acids is their tendency to undergo dehydration to form cyclic anhydrides known as boroxines.[9][10] This equilibrium between the monomeric acid and the trimeric boroxine can complicate solubility measurements, as the two species often exhibit different solubilities.[9]

Furthermore, the boronic acid group is ionizable. In aqueous solutions, it acts as a Lewis acid, accepting a hydroxide ion to form a tetrahedral boronate species.[8][11] This equilibrium is pH-dependent, and the anionic boronate form generally exhibits higher aqueous solubility than the neutral trigonal acid.[11][12]

Theoretical Framework: Key Factors Influencing Solubility

The solubility of this compound is not a static value but is influenced by a confluence of environmental factors. A clear understanding of these variables is essential for predicting and controlling its behavior in different solvent systems.

Solvent Polarity

The principle of "like dissolves like" is a foundational concept in predicting solubility. Given the combination of a polar pyrimidine ring and the highly polar boronic acid group, alongside a more nonpolar isopropoxy substituent, this compound is expected to exhibit a nuanced solubility profile across a range of organic solvents.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): The ability of these solvents to engage in hydrogen bonding with the boronic acid's hydroxyl groups and the pyrimidine's nitrogen atoms suggests a degree of solubility. However, the presence of the isopropoxy group may limit high solubility in water.

-

Polar Aprotic Solvents (e.g., THF, acetone, DMF, DMSO): These solvents are generally good choices for dissolving boronic acids.[9][13] They can accept hydrogen bonds and have dipoles that can interact with the polar regions of the molecule.

-

Nonpolar Solvents (e.g., hexanes, toluene): Solubility is expected to be low in these solvents due to the polar nature of the pyrimidine and boronic acid functionalities.

The Critical Role of pH in Aqueous Systems

In aqueous media, pH is a dominant factor controlling the solubility of boronic acids.[11] The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is key.

Caption: pH-dependent equilibrium of boronic acid in aqueous solution.

As the pH of the solution increases above the pKa of the boronic acid, the equilibrium shifts towards the more soluble anionic boronate form.[8][11] This principle is often exploited during aqueous workups to either extract the boronic acid into an aqueous basic layer or to precipitate it by acidification.

Temperature Effects

For most solid solutes, solubility increases with temperature. This endothermic dissolution process can be leveraged to prepare supersaturated solutions for crystallization or to enhance reaction rates by increasing the concentration of the dissolved reagent. It is crucial to experimentally determine the temperature dependence of solubility for process optimization.

Formation of Boroxines

As previously mentioned, boronic acids can reversibly dehydrate to form boroxines, which are cyclic trimers.

Caption: Reversible formation of boroxine from boronic acid.

The formation of the less polar boroxine can decrease solubility in polar solvents. This equilibrium is influenced by the solvent and the presence of water. In Suzuki-Miyaura coupling reactions, which are often run in aqueous solvent mixtures, the active species is typically considered to be the monomeric boronic acid.[3][5]

Experimental Determination of Solubility: Protocols and Best Practices

Given the lack of specific published data, empirical determination of solubility is essential. The following section provides detailed protocols for both kinetic and thermodynamic solubility assessment.

Kinetic Solubility Determination by High-Throughput Screening (HTS)

This method is rapid and useful for early-stage discovery to quickly assess solubility in various solvents, particularly for screening reaction conditions. It measures the concentration at which a compound precipitates from a stock solution.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO (e.g., 10-20 mM).

-

Plate Preparation: In a 96-well microplate, add the desired test solvents to each well.

-

Serial Dilution: Add a small volume of the DMSO stock solution to the first row of the plate and perform serial dilutions across the plate.

-

Incubation: Allow the plate to equilibrate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[6] The concentration at which precipitation is first observed is the kinetic solubility.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. d-nb.info [d-nb.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. researchgate.net [researchgate.net]

Navigating the Nuances of (2-Isopropoxypyrimidin-5-yl)boronic acid: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

(2-Isopropoxypyrimidin-5-yl)boronic acid is a valuable heterocyclic building block in modern medicinal chemistry and drug discovery, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility, however, is intrinsically linked to its chemical stability. This guide provides an in-depth exploration of the factors governing the stability of this reagent, offering field-proven insights and detailed protocols to ensure its integrity from storage to reaction, thereby safeguarding the reproducibility and success of your synthetic endeavors.

The Chemical Landscape of this compound: An Introduction

The pyrimidine core, substituted with an isopropoxy group and a boronic acid moiety, presents a unique electronic and steric environment. The electron-deficient nature of the pyrimidine ring and the presence of Lewis basic nitrogen atoms can significantly influence the reactivity and stability of the boronic acid group.[1] Understanding these intrinsic properties is the first step toward mitigating potential degradation and ensuring optimal performance in synthetic applications.

Intrinsic Stability and Key Degradation Pathways

While many boronic acids are lauded for their general stability to air and moisture, heteroaromatic boronic acids, including pyrimidine derivatives, can be susceptible to specific degradation pathways that can compromise their purity and reactivity.[2][3][4][5][6][7]

Protodeboronation: The Primary Culprit

The most significant non-oxidative degradation pathway for aryl and heteroaryl boronic acids is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[2][3][4][5] This process is highly dependent on the reaction conditions, particularly pH.

-

Mechanism: Protodeboronation can be catalyzed by both acid and base. For heteroaromatic boronic acids, the pH-rate profiles can be complex, with some species showing accelerated degradation at neutral pH due to the formation of zwitterionic intermediates.[2][3][4][5] The Lewis basic nitrogen atoms in the pyrimidine ring can play a role in mediating this process.

-

Influencing Factors:

-

pH: The rate of protodeboronation is highly pH-dependent. For many heteroaromatic systems, both acidic and basic conditions can promote this side reaction.[2][3][4][5]

-

Temperature: Higher temperatures generally accelerate the rate of protodeboronation.

-

Solvent: Aqueous and protic solvents can facilitate protodeboronation by providing a proton source.

-

Oxidation: A Common Threat

Oxidative degradation is another major concern for boronic acids, leading to the formation of the corresponding phenol (2-isopropoxy-5-hydroxypyrimidine) and boric acid.[8][9][10][11][12]

-

Mechanism: The empty p-orbital of the boron atom is susceptible to nucleophilic attack by reactive oxygen species (ROS).[9]

-

Influencing Factors:

-

Air Exposure: Molecular oxygen can contribute to oxidative degradation, especially in the presence of light or metal catalysts.

-

Peroxides: The presence of peroxide impurities in solvents (e.g., THF, diethyl ether) can lead to rapid oxidation.

-

Light: Photochemical oxidation can be a contributing factor to degradation over time.

-

Trimerization (Boroxine Formation)

In the solid state or in anhydrous, non-polar solvents, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While this is a reversible process, the presence of boroxines can complicate accurate weighing and stoichiometry in reactions. The equilibrium between the boronic acid and its boroxine is influenced by the presence of water.

Caption: Key degradation pathways for this compound.

Best Practices for Storage and Handling

Proper storage and handling are paramount to preserving the integrity of this compound. The following recommendations are based on general principles for reactive chemical reagents and specific guidance for boronic acids.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C. For long-term storage, -20°C is recommended. | Reduces the rate of thermal degradation pathways like protodeboronation.[13] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis-mediated degradation. |

| Light | Store in an amber, tightly sealed container in a dark location. | Protects the compound from light-induced degradation. |

| Moisture | Keep in a desiccated environment. | Prevents hydrolysis and minimizes water-mediated protodeboronation. |

Handling Protocols

-

Inert Atmosphere: Handle the solid in a glovebox or under a stream of inert gas whenever possible.

-

Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing impurities that could catalyze decomposition.

-

Solvent Purity: Use anhydrous solvents, especially for stock solutions. Ensure solvents are free of peroxides.

-

Weighing: For precise measurements, it is advisable to weigh the compound quickly to minimize exposure to the atmosphere.

Enhancing Stability: The Role of Boronic Esters

For applications where the free boronic acid proves to be unstable, conversion to a more robust boronic ester is a highly effective strategy.

-

Pinacol Esters: These are common derivatives that offer increased stability towards protodeboronation and oxidation. They are generally stable enough for chromatographic purification.[14]

-

MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates are exceptionally stable, air-stable solids that can be stored for extended periods without degradation. They are designed for slow release of the boronic acid under specific reaction conditions, which is particularly useful for unstable boronic acids in cross-coupling reactions.[6][7]

-

DABO (Diethanolamine) Boronates: These complexes are also air-stable and can be used directly in Suzuki-Miyaura reactions, offering an operationally simple alternative to their boronic acid counterparts.[15]

Experimental Workflow: Assessing the Stability of this compound

To quantitatively assess the stability of a given batch of this compound, a systematic experimental approach is recommended. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

Protocol for HPLC-Based Stability Study

This protocol outlines a method to monitor the degradation of the boronic acid over time under various conditions.

-

Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a known volume of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). A non-aqueous, aprotic diluent is often preferred to minimize degradation during sample preparation.[16]

-

-

Sample Incubation:

-

Aliquot the stock solution into several HPLC vials.

-

Expose the vials to different conditions to be tested (e.g., room temperature, 40°C, exposure to light, sparging with air).

-

Prepare a control sample to be stored at -20°C under an inert atmosphere.

-

-

HPLC Analysis:

-

Analyze the samples at defined time points (e.g., 0, 24, 48, 72 hours, 1 week).

-

HPLC Conditions (Example):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water (with a suitable modifier like formic acid or ammonium acetate) and acetonitrile is a typical starting point. For some boronic esters, high pH mobile phases may be necessary to prevent on-column hydrolysis.[16][17]

-

Detection: UV detection at an appropriate wavelength (determined by a UV scan of the compound).

-

Flow Rate: Typically 1 mL/min.

-

Injection Volume: 5-10 µL.

-

-

-

Data Analysis:

-

Quantify the peak area of the this compound at each time point.

-

Identify and quantify any new peaks corresponding to degradation products (e.g., the protodeboronated pyrimidine or the corresponding phenol).

-

Plot the percentage of remaining boronic acid against time for each condition to determine the degradation rate.

-

Caption: A typical workflow for an HPLC-based stability study of this compound.

NMR Spectroscopy for Mechanistic Insights

¹H and ¹¹B NMR spectroscopy can provide valuable information on the degradation process.

-

¹H NMR: Can be used to monitor the appearance of the proton that replaces the boronic acid group in protodeboronation, as well as other structural changes.

-

¹¹B NMR: Is particularly useful for observing the boron environment. The chemical shift can distinguish between the trigonal boronic acid and the tetrahedral boronate ester or other boron species.[18][19]

Impact on Suzuki-Miyaura Coupling Reactions

The stability of this compound has a direct impact on the success of Suzuki-Miyaura coupling reactions.

-

Reduced Yields: Degradation of the boronic acid reduces the effective concentration of the active coupling partner, leading to lower yields of the desired product.

-

Formation of Byproducts: The protodeboronated pyrimidine can act as an impurity that may be difficult to separate from the desired product.

-

Reaction Optimization: The choice of base, solvent, and temperature in a Suzuki-Miyaura coupling should be made with consideration for the stability of the boronic acid. For particularly sensitive systems, a slow-release strategy using a MIDA boronate may be beneficial.[6][7]

| Storage Condition | Potential Impact on Suzuki-Miyaura Coupling | Mitigation Strategy |

| Prolonged storage at room temperature | Increased levels of protodeboronated impurity, leading to lower reaction yields. | Store at recommended low temperatures (2-8°C or -20°C). |

| Exposure to air and moisture | Formation of oxidative impurities and potential for boroxine formation, leading to inaccurate stoichiometry and reduced yields. | Store under an inert atmosphere and in a desiccated environment. |

| Use of aged or improperly stored reagent | Inconsistent and non-reproducible reaction outcomes. | Perform a purity check (e.g., by HPLC or NMR) on the boronic acid before use, especially if it has been stored for an extended period. |

Conclusion

This compound is a powerful reagent in the synthetic chemist's toolbox. However, its susceptibility to protodeboronation and oxidation necessitates careful attention to its storage and handling. By understanding the underlying degradation pathways and implementing the best practices outlined in this guide, researchers can ensure the integrity of this valuable building block, leading to more reliable, reproducible, and successful synthetic outcomes. For particularly challenging applications, the use of more stable boronic ester derivatives should be considered as a robust alternative.

References

-

Lennox, A. J., & Lloyd-Jones, G. C. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

-

Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]

-

Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed, 27459092. [Link]

-

Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

-

Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]

-

Raines, R. T., & coworkers. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences, 117(10), 5147-5152. [Link]

-

Raines, R. T., & coworkers. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

-

Raines, R. T., & coworkers. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]

-

Raines, R. T., & coworkers. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]

-

Raines, R. T., & coworkers. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

-

Dong, M. W., & coworkers. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 149-156. [Link]

-

Chemspace. (n.d.). [2-(propan-2-yloxy)pyrimidin-5-yl]boronic acid. [Link]

-

Burke, M. D., & coworkers. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961-6963. [Link]

-

Molander, G. A., & coworkers. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 13(7), 1864-1867. [Link]

-

Welch, C. J., & coworkers. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 307-316. [Link]

-

Burke, M. D., & coworkers. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961-6963. [Link]

-

Leszczynski, J., & coworkers. (2010). Stability of Pyrimidine Nucleic Acid Bases with Respect to Intra- and Intermolecular Proton Transfer Reactions Induced by Excess Electrons. The Journal of Physical Chemistry A, 114(45), 12054-12062. [Link]

-

Humphrey, G. R., & coworkers. (2007). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development, 11(6), 1069-1075. [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

Kumar, A., & coworkers. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 98, 243-249. [Link]

-

Ley, S. V., & coworkers. (2018). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Chemistry, 10(10), 1023-1028. [Link]

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

-

Elex Biotech LLC. (n.d.). (2-Methoxypyrimidin-5-yl)boronic acid. [Link]

-

Santos, M. A., & coworkers. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(5), 845. [Link]

-

Zhao, B., & coworkers. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 38, 116114. [Link]

-

Bolognese, A., & coworkers. (2009). An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 963-966. [Link]

-

Chou, C. T., & coworkers. (2016). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 21(10), 1335. [Link]

-

Kappe, C. O., & coworkers. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(11), 1878. [Link]

-

Kappe, C. O., & coworkers. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(11), 1878. [Link]

-

Smith, B. D., & coworkers. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

-

Sanford, M. S., & coworkers. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 16(44), 8563-8567. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. mdpi.com [mdpi.com]

- 19. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Application of (2-Isopropoxypyrimidin-5-yl)boronic acid: A Technical Guide for Advanced Drug Discovery

Foreword: The Strategic Importance of Pyrimidine Boronic Acids in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a cornerstone scaffold, embedded in a multitude of approved therapeutics and clinical candidates. Its ability to engage in hydrogen bonding and other crucial molecular interactions has rendered it a privileged heterocycle. The functionalization of this core, particularly through the introduction of a boronic acid moiety, unlocks a powerful toolkit for medicinal chemists. Pyrimidine boronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the efficient construction of complex biaryl and heteroaryl structures that are often central to the pharmacophores of targeted therapies.[1] This guide focuses on a specific, yet highly valuable member of this class: (2-Isopropoxypyrimidin-5-yl)boronic acid. We will delve into its synthesis, characterization, and strategic application, providing researchers and drug development professionals with a comprehensive technical resource to leverage this potent building block in their synthetic endeavors.

Synthesis of this compound: A Representative Protocol

The Precursor: 5-Bromo-2-isopropoxypyrimidine

The journey to our target boronic acid begins with the commercially available precursor, 5-bromo-2-isopropoxypyrimidine.[3] The isopropoxy group at the 2-position is crucial as it modulates the electronic properties of the pyrimidine ring and provides a handle for further synthetic modifications if desired.

The Core Transformation: Lithium-Halogen Exchange and Borylation

The central synthetic step involves the replacement of the bromine atom at the 5-position with a boronic acid group. This is typically achieved at low temperatures to ensure the stability of the intermediate organolithium species and to minimize side reactions.